

Application Note: HPLC Analysis of N1-Methoxymethyl Picrinine

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Compound of Interest

Compound Name: *N1-Methoxymethyl picrinine*

Cat. No.: B12631715

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Introduction

N1-Methoxymethyl picrinine is a picrinine-type monoterpenoid indole alkaloid found in plants of the *Alstonia* genus, such as *Alstonia scholaris*.^[1] As a member of the complex akuammiline alkaloid family, it is of interest to researchers in natural product chemistry and drug discovery.^{[2][3]} Accurate and reliable analytical methods are crucial for the isolation, quantification, and quality control of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of indole alkaloids due to its high resolution, sensitivity, and reproducibility.^{[4][5]} This application note presents a reverse-phase HPLC (RP-HPLC) method suitable for the determination of **N1-Methoxymethyl picrinine**.

Chemical Structure

- Compound: **N1-Methoxymethyl picrinine**
- CAS Number: 1158845-78-3^{[6][7][8]}
- Molecular Formula: C₂₂H₂₆N₂O₄^{[6][7][9]}
- Molecular Weight: 382.45 g/mol ^[6]
- Solubility: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.^{[6][9]}

Experimental Protocol

This protocol outlines a general method for the analysis of **N1-Methoxymethyl picrinine** using RP-HPLC with UV detection.

1. Materials and Reagents

- **N1-Methoxymethyl picrinine** reference standard (purity >98%)
- Acetonitrile (HPLC grade)
- Water (HPLC grade, filtered and degassed)
- Formic acid (analytical grade)
- Methanol (HPLC grade) for sample preparation
- 0.22 µm syringe filters

2. Instrumentation and Chromatographic Conditions

- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Gradient Elution:

Time (min)	% Mobile Phase B
0.0	20
20.0	80
25.0	80
25.1	20

| 30.0 | 20 |

- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 µL
- Detection Wavelength: 254 nm (or optimized based on UV scan of the standard)

3. Preparation of Solutions

- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **N1-Methoxymethyl picrinine** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
- Sample Preparation:
 - For plant extracts, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering substances.[\[10\]](#)
 - Dissolve the accurately weighed sample in methanol.
 - Vortex for 1 minute to ensure complete dissolution.
 - Filter the solution through a 0.22 µm syringe filter into an HPLC vial before injection.

4. Data Analysis

- Identify the peak corresponding to **N1-Methoxymethyl picrinine** by comparing the retention time with that of the reference standard.
- Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

- Quantify the amount of **N1-Methoxymethyl picrinine** in the sample by interpolating its peak area on the calibration curve.

Results and Discussion

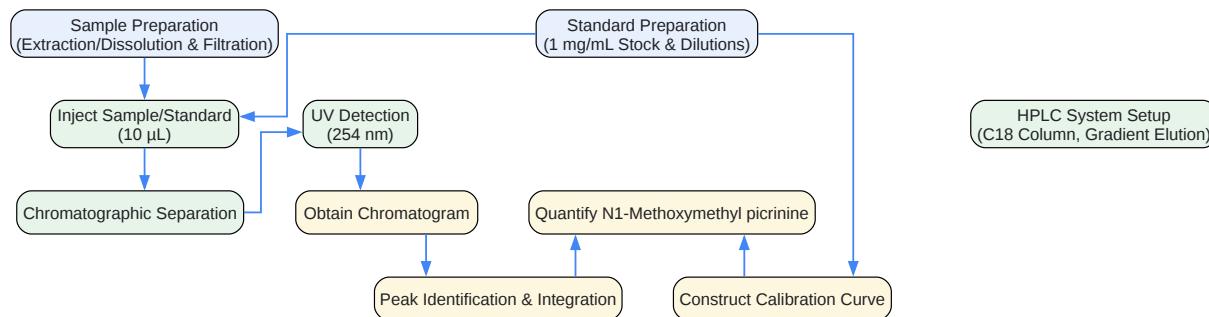
The described RP-HPLC method provides a good separation of **N1-Methoxymethyl picrinine** from other components in a mixture. The use of a C18 column with a water/acetonitrile mobile phase containing formic acid is a common and effective approach for the analysis of indole alkaloids.[4][5][11] The gradient elution allows for the separation of compounds with a range of polarities. The UV detection at 254 nm is a common wavelength for aromatic compounds like indole alkaloids. For higher specificity and sensitivity, this method can be coupled with a mass spectrometer (LC-MS).

Quantitative Data Summary

The following table represents typical data that could be obtained from a validation of this method.

Parameter	Value
Retention Time (tR)	~ 15.8 min
Linearity Range	1 - 100 µg/mL
Correlation Coefficient (r ²)	> 0.999
Limit of Detection (LOD)	~ 0.2 µg/mL
Limit of Quantification (LOQ)	~ 0.7 µg/mL
Precision (%RSD)	< 2%
Accuracy (Recovery)	98 - 102%

Experimental Workflow Diagram

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Caption: Workflow for the HPLC analysis of **N1-Methoxymethyl picrinine**.

Conclusion

This application note provides a detailed protocol for the HPLC analysis of **N1-Methoxymethyl picrinine**. The method is straightforward, reproducible, and suitable for the quantification of this indole alkaloid in various samples. The provided workflow and data serve as a valuable resource for researchers and professionals in natural product analysis and drug development. Method validation should be performed in accordance with relevant guidelines to ensure accuracy and precision for a specific application.

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References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 7. N1-Methoxymethyl picrinine - Immunomart [immunomart.com]
- 8. parchem.com [parchem.com]
- 9. N1-Methoxymethyl picrinine | CAS:1158845-78-3 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
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